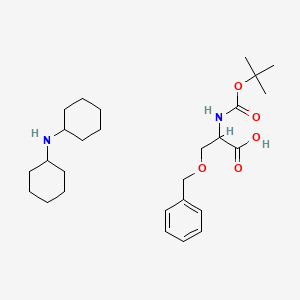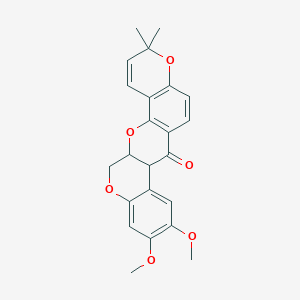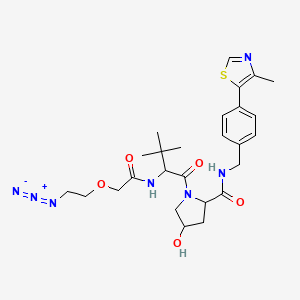
3,7,11-trimethyldodeca-1,6,10-trien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,11-trimethyldodeca-1,6,10-trien-3-ol, also known as Nerolidol, is a naturally occurring sesquiterpene alcohol. It is found in the essential oils of many plants, including ginger, jasmine, lavender, and tea tree. This compound is known for its pleasant woody aroma and is widely used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nerolidol can be synthesized through various methods. One common synthetic route involves the acid-catalyzed cyclization of farnesol. The reaction typically uses a strong acid like sulfuric acid or p-toluenesulfonic acid as a catalyst. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours .
Industrial Production Methods
In industrial settings, Nerolidol is often extracted from natural sources. The extraction process typically involves steam distillation of plant materials containing the compound. The distillate is then subjected to fractional distillation to isolate Nerolidol. This method is preferred due to its cost-effectiveness and the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Nerolidol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Nerolidol can be oxidized using reagents like potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and at room temperature.
Reduction: Reduction of Nerolidol can be achieved using hydrogen gas in the presence of a palladium catalyst. This reaction is usually carried out under high pressure and at elevated temperatures.
Substitution: Substitution reactions involving Nerolidol often use halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Oxidation of Nerolidol can yield compounds like nerol and geraniol.
Reduction: Reduction can produce saturated alcohols like farnesol.
Substitution: Substitution reactions can result in halogenated derivatives of Nerolidol.
Applications De Recherche Scientifique
Nerolidol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Nerolidol exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown that Nerolidol has potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the formulation of perfumes, cosmetics, and food flavorings due to its pleasant aroma.
Mécanisme D'action
Nerolidol exerts its effects through various molecular targets and pathways. It is known to interact with cell membranes, altering their permeability and fluidity. This interaction can disrupt the function of microbial cells, leading to their death. Additionally, Nerolidol can modulate signaling pathways involved in inflammation and cancer, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Nerolidol is similar to other sesquiterpene alcohols like farnesol and bisabolol. it is unique due to its distinct woody aroma and its presence in a wide variety of essential oils. Unlike farnesol, which has a more floral scent, Nerolidol’s aroma is more earthy and woody. Bisabolol, on the other hand, is known for its soothing properties and is commonly used in skincare products .
List of Similar Compounds
- Farnesol
- Bisabolol
- Linalool
- Geraniol
Propriétés
Formule moléculaire |
C60H104O4 |
|---|---|
Poids moléculaire |
889.5 g/mol |
Nom IUPAC |
3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
InChI |
InChI=1S/4C15H26O/c4*1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h4*6,9,11,16H,1,7-8,10,12H2,2-5H3 |
Clé InChI |
GMWKQPCALHSIAH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCC(C)(C=C)O)C)C.CC(=CCCC(=CCCC(C)(C=C)O)C)C.CC(=CCCC(=CCCC(C)(C=C)O)C)C.CC(=CCCC(=CCCC(C)(C=C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B13398628.png)
![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] prop-2-enoate](/img/structure/B13398638.png)
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13398651.png)

![13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)](/img/structure/B13398661.png)


![Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate](/img/structure/B13398674.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B13398681.png)
![disodium;3-[(2E,4E,6E)-20-carboxy-10,11,35-trimethyl-32-oxidoperoxysulfanyl-8-(3-oxidoperoxysulfanylpropyl)-14,22-dioxo-8,9,15,21-tetraza-28-azoniatetracyclo[26.7.0.07,11.029,34]pentatriaconta-1(28),2,4,6,9,29(34),30,32-octaen-35-yl]propane-1-sulfonate](/img/structure/B13398683.png)

![2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid](/img/structure/B13398706.png)
![Methyl 2-acetyloxy-2-[6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate](/img/structure/B13398707.png)
